Lipophilicity Comparison: 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine Exhibits Elevated LogP Relative to Unsubstituted and Monobromo Imidazo[1,2-a]pyrazine Scaffolds
2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine demonstrates a significantly higher predicted LogP (2.11) compared to the parent imidazo[1,2-a]pyrazine scaffold and its monobromo derivatives, directly attributed to its 6,8-dimethyl substitution pattern .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.10864 (predicted) |
| Comparator Or Baseline | Parent imidazo[1,2-a]pyrazine scaffold; monobromo imidazo[1,2-a]pyrazine derivatives |
| Quantified Difference | Target compound LogP ~2.1 vs. parent scaffold (estimated <1.0) |
| Conditions | Predicted LogP values based on molecular structure |
Why This Matters
The elevated LogP of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine suggests enhanced membrane permeability and altered pharmacokinetic distribution compared to less lipophilic analogs, which is a critical selection criterion in early-stage drug discovery programs.
